molecular formula C23H22N4O3 B8287935 A|A/tau aggregation-IN-3

A|A/tau aggregation-IN-3

Cat. No. B8287935
M. Wt: 402.4 g/mol
InChI Key: JDMFOPZXRFVZSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08420640B2

Procedure details

A solution of N-(5-bromo-2-nitrophenyl)benzenamine (200 mg, 0.68 mmol) and phenyl(piperazin-1-yl)methanone (257 mg, 1.36 mmol) in NMP (1.5 mL) was heated to 110° C. for 16 h. The solution was cooled to room temperature to which was slowly added H2O (5 mL). The resulting yellow precipitate was filtered, washed with 2 mL of water, dried (high vacuum, 14 h) to furnish (4-(4-nitro-3-(phenylamino)phenyl)piperazin-1-yl)(phenyl)methanone (187 mg, 0.46 mmol), 68% yield. 1H NMR (500 MHz, CDCl3) d (ppm) 3.10-3.61 (m, 8H), 6.34 (dd, J=2.6, 9.7 Hz, 1H), 6.41 (d, J=2.6 Hz, 1H), 7.24-7.48 (m, 10H), 8.19 (d, J=9.7 Hz, 1H), 9.86 (s, 1H). 13C NMR (125 MHz, CDCl3): d (ppm) 171.0, 155.7, 145.8, 139.3, 135.5, 130.6, 130.2, 129.4, 129.1, 127.6, 126.1, 125.0, 106.2, 96.9, 46.7, 29.9.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
257 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([N+:15]([O-:17])=[O:16])=[C:6]([NH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:7]=1.[C:18]1([C:24]([N:26]2[CH2:31][CH2:30][NH:29][CH2:28][CH2:27]2)=[O:25])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.O>CN1C(=O)CCC1>[N+:15]([C:5]1[CH:4]=[CH:3][C:2]([N:29]2[CH2:30][CH2:31][N:26]([C:24]([C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=3)=[O:25])[CH2:27][CH2:28]2)=[CH:7][C:6]=1[NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)([O-:17])=[O:16]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC=1C=CC(=C(C1)NC1=CC=CC=C1)[N+](=O)[O-]
Name
Quantity
257 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C(=O)N1CCNCC1
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting yellow precipitate was filtered
WASH
Type
WASH
Details
washed with 2 mL of water
CUSTOM
Type
CUSTOM
Details
dried (high vacuum, 14 h)
Duration
14 h

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)N1CCN(CC1)C(=O)C1=CC=CC=C1)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.46 mmol
AMOUNT: MASS 187 mg
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.